3-Methyl-6-methylaminouracil is a derivative of 6-methyluracil, a pyrimidine compound that has been the subject of research due to its potential therapeutic applications. The structural modifications of 6-methyluracil derivatives have been explored to enhance their biological activity and target specificity, particularly in the context of neurodegenerative diseases and radioprotection.
Apart from their neuroprotective effects, 6-methyluracil derivatives have also been studied for their radioprotective properties. A single dose of 6-methyluracil administered to mice prior to X-irradiation produced a pronounced radioprotective effect. This effect was found to be dependent on the initial antioxidant status of the body and was attributed to the compound's influence on lipid peroxidation regulation. The normalization of antioxidant activity in lipids of radiosensitive organs and tissues, along with the increased activity of superoxide dismutase in the liver and erythrocytes, underlines the potential of 6-methyluracil derivatives in mitigating radiation-induced damage2.
3-Methyl-6-methylaminouracil is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is classified under the category of substituted uracils, which are known for their roles in nucleic acid metabolism and as precursors to various pharmaceuticals. The molecular formula for 3-Methyl-6-methylaminouracil is , and it has a molecular weight of approximately 154.17 g/mol.
3-Methyl-6-methylaminouracil can be sourced from various chemical suppliers and is typically synthesized in laboratory settings. It falls under the classification of heterocyclic compounds, specifically within the group of pyrimidines. Pyrimidines are characterized by their six-membered ring structure containing nitrogen atoms, which significantly influences their chemical reactivity and biological activity.
The synthesis of 3-Methyl-6-methylaminouracil can be achieved through several methods, with one notable approach involving the reaction between methyl urea and 6-chlorouracil. A common synthetic route includes the following steps:
This method allows for high yields and purity of the desired product, making it suitable for further applications in research and pharmaceutical development .
The molecular structure of 3-Methyl-6-methylaminouracil features a pyrimidine ring with two substituents: a methyl group at the third position and a methylamino group at the sixth position. The structural representation can be summarized as follows:
The compound's structure can be depicted using structural formulas, showing the arrangement of atoms within the molecule, highlighting both functional groups that contribute to its chemical properties.
3-Methyl-6-methylaminouracil participates in various chemical reactions typical of pyrimidine derivatives. Key reactions include:
These reactions are essential for exploring the compound's potential applications in drug development .
The mechanism of action of 3-Methyl-6-methylaminouracil primarily involves its interaction with biological targets such as enzymes involved in nucleotide metabolism. It is hypothesized that:
Research into its mechanism is ongoing, with studies focusing on its effects on cell proliferation and apoptosis in various cancer cell lines .
These properties are crucial for determining storage conditions and handling procedures when working with this compound .
3-Methyl-6-methylaminouracil has several applications in scientific research:
The ongoing research into this compound highlights its significance in medicinal chemistry and its potential contributions to developing new therapeutic agents .
The compound is systematically named as 3-Methyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione, reflecting its core pyrimidinedione structure with methyl and methylamino substituents. Its molecular formula is C₆H₉N₃O₂, corresponding to a molecular weight of 155.16 g/mol. The WLN (Wiswesser Line Notation) T6MVNVJ C1 FM1 precisely encodes its structure: a pyrimidine ring (T6M) with carbonyl groups (V), methyl substituents (NJ, C1), and methylamino group (FM1) [3] [9]. Key identifiers include:
Table 1: Atomic Composition Analysis
Element | Count | Position/Role |
---|---|---|
Carbon (C) | 6 | Pyrimidine ring (C1-C6), methyl (C7), methylamino (C8) |
Hydrogen (H) | 9 | N-H (tautomeric), methyl/methylamino H, C5-H |
Nitrogen (N) | 3 | N1 (imide), N3 (methyl-substituted), N6 (secondary amine) |
Oxygen (O) | 2 | Carbonyl groups at C2 and C4 |
While single-crystal X-ray diffraction data for 3-methyl-6-methylaminouracil remains unreported, related uracil derivatives exhibit characteristic hydrogen-bonding motifs (e.g., R₂²(8) rings) that stabilize their solid-state structures . Spectroscopic data inferred from structural analogs includes:
Table 2: Key Spectroscopic Signatures
Technique | Predicted Signals | Assignment |
---|---|---|
¹H-NMR | δ 2.99 ppm | Methylamino N-CH₃ |
δ 1.73 ppm | N3-methyl group | |
δ 7.48 ppm | C5-H proton | |
¹³C-NMR | δ 164.83 ppm | C4 carbonyl |
δ 151.45 ppm | C2 carbonyl | |
IR | 1700 cm⁻¹ | ν(C=O) asymmetric |
This compound exhibits prototropic tautomerism involving the N1-H and carbonyl groups. Two dominant tautomers are possible:
Resonance delocalizes electrons across the N1-C2-O/N3-C4-O framework, forming a quasi-aromatic system. The electron-donating methylamino group at C6 enhances conjugation, increasing dipole moments (predicted ∼5 D) and water solubility relative to unsubstituted uracil [1] [8].
Functionalization at C6 (methylamino) and N3 (methyl) significantly alters electronic properties versus uracil:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7